Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate
Description
Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a sulfanylidene (thione) group at position 5. The triazole ring is linked via an ethyl chain to a tert-butoxycarbonyl (Boc) carbamate group, a common protecting moiety in organic synthesis . The molecular formula is C₁₁H₂₀N₄O₂S, with a molecular weight of 272.37 g/mol and a purity of 95% .
The 1,2,4-triazole scaffold is notable for its pharmacological relevance, including antimicrobial, antiviral, and anticancer activities. The sulfanylidene group contributes to hydrogen-bonding interactions, which influence crystallinity and molecular recognition . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, as demonstrated in synthesis protocols for related compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-5-15-8(13-14-9(15)18)6-7-12-10(16)17-11(2,3)4/h5-7H2,1-4H3,(H,12,16)(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFITVIZQKGGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by treating the triazole intermediate with sulfur or a sulfur-containing reagent.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.
Formation of the Carbamate Moiety: The final step involves the reaction of the triazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the triazole ring and sulfanylidene group may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate are compared to analogous triazole derivatives below. Key differences in substituents, molecular weight, and applications are highlighted.
Structural and Molecular Comparisons
Hydrogen Bonding and Crystallography
Biological Activity
Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2095410-03-8
- Molecular Weight : 272.37 g/mol
- Molecular Formula : C11H20N4O2S
The compound features a triazole ring with a sulfanylidene group, which is believed to contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Reacting a hydrazine derivative with a nitrile.
- Introduction of the Sulfanylidene Group : Treating the triazole intermediate with sulfur.
- Attachment of the Ethyl Group : Alkylation using ethyl halides or sulfonates.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and potential therapeutic agent.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. A study highlighted its effectiveness against metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to carbapenem antibiotics. The compound demonstrated submicromolar activity against VIM-type enzymes and strong inhibition against NDM-1 (Ki = 10−30 nM) .
Antiviral Properties
In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. Research has indicated that derivatives with a triazole scaffold can inhibit multiple β-coronaviruses, including SARS-CoV-2. The structural modifications in the triazole group have been linked to enhanced binding affinity and potency against viral targets .
Table 1: Inhibitory Activity Against MBLs
| Compound | Inhibition Type | Ki Value (nM) |
|---|---|---|
| Tert-butyl N-[2-(4-ethyl-5-sulfanylidene... | VIM-type MBLs | 10–30 |
| Similar Triazole Derivative | VIM-type MBLs | 50 |
| Control Compound | VIM-type MBLs | >100 |
This table summarizes the inhibitory activity of tert-butyl N-[2-(4-ethyl-5-sulfanylidene... compared to related compounds.
The mechanism of action for this compound involves binding to the active site of metallo-beta-lactamases, effectively stripping catalytic zinc ions necessary for enzyme activity. This mode of action has been confirmed through equilibrium dialysis and native mass spectrometry .
Q & A
Q. Q1: What are the established synthetic routes for preparing tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate, and what are their key reaction conditions?
Methodological Answer: The synthesis typically involves multi-step reactions:
Triazole Ring Formation : React ethylamine derivatives with thiocyanate under acidic conditions to form the 4-ethyl-5-sulfanylidene-1H-1,2,4-triazole core.
Ethyl Chain Functionalization : Introduce the ethyl spacer via alkylation or nucleophilic substitution.
Carbamate Protection : React the amine-terminated intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in dichloromethane or THF at 0–25°C .
Critical Parameters :
- Control pH during thiocyanate reactions to avoid side products.
- Use anhydrous conditions for Boc protection to maximize yield.
Advanced Synthetic Challenges
Q. Q2: How can researchers resolve low yields in the final carbamate coupling step due to steric hindrance from the triazole-sulfanylidene group?
Methodological Answer:
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of bulky intermediates.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate the Boc protection reaction .
- Temperature Gradients : Perform reactions at 0°C initially, then gradually warm to room temperature to minimize decomposition.
- Alternative Protecting Groups : If Boc fails, explore Fmoc or Cbz groups with orthogonal deprotection strategies .
Stability and Reactivity
Q. Q3: What experimental conditions compromise the stability of the sulfanylidene group in this compound?
Methodological Answer:
- Oxidative Degradation : The sulfanylidene (C=S) group is susceptible to oxidation. Avoid strong oxidizers (e.g., H₂O₂, KMnO₄) and store under inert gas (N₂/Ar) .
- pH Sensitivity : Degradation accelerates in acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for aqueous workups .
- Light Exposure : Protect from UV light to prevent radical-mediated decomposition.
Analytical Characterization Challenges
Q. Q4: How can tautomerism in the 1,2,4-triazole ring complicate spectroscopic analysis, and what methods resolve this?
Methodological Answer:
- Tautomeric Forms : The triazole exists as 1H- and 4H-tautomers, affecting NMR and IR data.
- 2D NMR Techniques : Use - HSQC and NOESY to distinguish tautomers via coupling patterns and spatial correlations .
- X-ray Crystallography : Resolve tautomerism unambiguously by analyzing crystal structures .
Example Data :
| Technique | Key Observations |
|---|---|
| NMR (DMSO-d₆) | Doublets at δ 8.2–8.5 ppm (triazole protons) |
| IR | Strong C=S stretch at ~1250 cm⁻¹ |
Computational Modeling
Q. Q5: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .
- MD Simulations : Simulate solvation effects in polar solvents (e.g., water, DMF) to predict reaction pathways.
Key Insight : The sulfanylidene group enhances electron density at N3, making it reactive toward electrophiles .
Contradictory Data in Literature
Q. Q6: How to address discrepancies in reported yields for triazole derivatives synthesized via similar routes?
Methodological Answer:
- Reproducibility Checks : Verify purity of starting materials (e.g., ethylamine, thiocyanate) via GC-MS.
- Kinetic Studies : Use in-situ IR or HPLC to monitor reaction progress and identify side reactions.
- Meta-Analysis : Compare solvent systems and catalysts across studies. For example, yields improve with Pd/C catalysis in vs. uncatalyzed routes in .
Biological Applications
Q. Q7: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Enzyme Inhibition Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, CDK2).
- IC₅₀ Determination : Perform dose-response curves (0.1–100 μM) in triplicate.
- Structural Insights : Docking studies (AutoDock Vina) align the triazole-sulfanylidene moiety with ATP-binding pockets .
Environmental Impact
Q. Q8: What protocols ensure safe disposal of this compound to minimize ecological toxicity?
Methodological Answer:
- Waste Treatment : Hydrolyze the carbamate group with 6M HCl at 60°C for 24 hours, then neutralize with NaOH.
- Biodegradation Screening : Use OECD 301F (manometric respirometry) to assess microbial degradation in wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
